molecular formula C27H26ClN3O4S B11081308 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide CAS No. 1024017-54-6

2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

Cat. No.: B11081308
CAS No.: 1024017-54-6
M. Wt: 524.0 g/mol
InChI Key: RFKCKGNTTZSKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazolidinone derivative characterized by a thioxoimidazolidin core, a 2-chlorobenzyl group at position 3, a 4-methoxyphenyl group at position 1, and an N-(3-ethoxyphenyl)acetamide side chain at position 2. The thioxo group (C=S) at position 2 and the ketone (C=O) at position 5 create a polarizable scaffold, while the aromatic substituents (chlorobenzyl, methoxyphenyl, ethoxyphenyl) modulate lipophilicity and bioactivity.

Properties

CAS No.

1024017-54-6

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O4S/c1-3-35-22-9-6-8-19(15-22)29-25(32)16-24-26(33)31(20-11-13-21(34-2)14-12-20)27(36)30(24)17-18-7-4-5-10-23(18)28/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

RFKCKGNTTZSKMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an appropriate aldehyde or ketone to form the thioxoimidazolidinone ring.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the intermediate product with 3-ethoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Biology: The compound may serve as a tool for investigating biological pathways and mechanisms.

    Materials Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of imidazolidinone and thiazolidinone derivatives. Below is a structured comparison with structurally and functionally related analogs:

Imidazolidinone Derivatives

Compound Name Structural Features Key Differences Biological Activity References
Target Compound 2-Thioxoimidazolidin core, 2-chlorobenzyl, 4-methoxyphenyl, N-(3-ethoxyphenyl)acetamide Unique combination of ethoxy and methoxy aryl groups Hypothesized anticancer/anti-inflammatory activity (pending validation)
N-{3-(4-Chlorophenyl)-5-[2-(Ethylamino)-2-Oxoethyl]-4-Oxo-2-Thioxoimidazolidin-1-yl}-3-Fluorobenzamide Fluorobenzamide substituent, ethylamino side chain Lacks methoxy/ethoxy aryl groups; higher polarity Moderate antiproliferative activity (IC₅₀ = 8.2 µM in HeLa cells)
2-[3-(4-Methoxybenzyl)-2,4,5-Trioxo-1-Imidazolidinyl]Acetamide Trioxoimidazolidin core (C=O at positions 2,4,5) Absence of thioxo group and chlorobenzyl substituent Weak COX-2 inhibition (IC₅₀ = 42 µM)

Thiazolidinone Derivatives

Compound Name Structural Features Key Differences Biological Activity References
2-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-[2-(4-Hydroxyphenyl)Ethyl]Acetamide Benzylidene-thiazolidinone core, hydroxyphenyl ethyl group Thiazolidinone ring (vs. imidazolidinone); hydroxyphenyl substituent Antidiabetic activity (PPAR-γ agonism, EC₅₀ = 0.7 µM)
N-(3-Chloro-2-Methylphenyl)-2-((5-(2-Methoxyphenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamide Triazole-thioacetamide hybrid, chloro-methylphenyl group Triazole ring instead of imidazolidinone; no ketone groups Antimicrobial (MIC = 4 µg/mL vs. S. aureus)

Acetamide Derivatives with Aryl Substituents

Compound Name Structural Features Key Differences Biological Activity References
2-Amino-N-[3-(2-Chlorobenzoyl)-5-Ethyl-Thiophen-2-yl]Acetamide Thiophene core, 2-chlorobenzoyl group Thiophene (vs. imidazolidinone); aminoacetamide side chain Anticonvulsant (ED₅₀ = 12 mg/kg in mice)
2-(4-Chlorophenyl)-N-[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-Oxopyrrolidin-3-yl]Acetamide Pyrrolidinone core, benzodioxin group Pyrrolidinone ring; lacks thioxo group Neuroprotective (reduces Aβ aggregation by 60% at 10 µM)

Key Research Findings

Bioactivity Trends :

  • Thioxoimidazolidin derivatives (e.g., target compound) generally exhibit higher metabolic stability than trioxo analogs due to reduced susceptibility to carbonyl reductases .
  • Ethoxy and methoxy aryl groups enhance blood-brain barrier penetration compared to hydroxylated analogs (e.g., hydroxyphenyl ethyl in ) .

Structural-Activity Relationships (SAR) :

  • Chlorobenzyl Group : Critical for receptor binding in kinase inhibitors; removal reduces potency by >50% .
  • Thioxo vs. Oxo : Thioxo groups improve thioredoxin reductase inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for oxo analogs) .

Synthetic Challenges: The target compound’s synthesis requires precise control of imidazolidinone ring cyclization (reflux in DMF, 48 hours) to avoid byproducts like open-chain thioamides .

Biological Activity

The compound 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a derivative of thioxoimidazolidin, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3O3S, with a molecular weight of approximately 439.9 g/mol. The structure includes a thioxoimidazolidin ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioxoimidazolidin exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar thioxoimidazolidin structure displayed bactericidal effects against Staphylococcus aureus and other clinical isolates. The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 31.25–125 µg/mL, indicating effective antibacterial action .

Table 1: Antimicrobial Efficacy of Thioxoimidazolidin Derivatives

CompoundMIC (µg/mL)Target Organism
C531.25Staphylococcus aureus
C662.5Escherichia coli
C7125Pseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Thioxoimidazolidin Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The thioxo group in the imidazolidin structure may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to activate caspases leading to programmed cell death.
  • Interference with Biofilm Formation : Studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Case Studies

One notable study explored the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that not only did the compound inhibit growth, but it also reduced biofilm formation significantly compared to controls .

Another case study involved testing the compound against various cancer cell lines, where it was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.